Comparative Carcinogenicity in Rats: 4-Methylnitrosopiperidine vs. Di-Methylated and Tetra-Methylated Analogs
In a comparative study by Lijinsky and Taylor (1975), 4-Methylnitrosopiperidine induced tumors in nearly 100% of treated rats, a carcinogenic potency similar to the parent compound N-nitrosopiperidine. In stark contrast, analogs with blocked alpha-carbon positions, specifically 2,6-Dimethylnitrosopiperidine and 2,2,6,6-Tetramethylnitrosopiperidine, showed a significantly reduced incidence of tumors [1].
| Evidence Dimension | Tumor Incidence in Rats |
|---|---|
| Target Compound Data | ~100% tumor incidence (nasal turbinates/upper GI tract) |
| Comparator Or Baseline | 2,6-Dimethylnitrosopiperidine and 2,2,6,6-Tetramethylnitrosopiperidine: Very few tumors observed |
| Quantified Difference | Near-complete loss of carcinogenic activity for the di- and tetra-methylated analogs |
| Conditions | Equimolar concentrations administered in drinking water to rats at 20 ml/day, 5 days/week for up to 50 weeks |
Why This Matters
This extreme divergence in carcinogenicity between a mono-methylated (4-Methylnitrosopiperidine) and poly-methylated nitrosopiperidines demonstrates that a methyl substitution pattern is not a minor modification; it is a binary switch for potent biological activity, making 4-MNP a crucial high-activity reference standard for analytical and toxicological studies.
- [1] Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. Cancer Research, 35(5), 1270-1273. View Source
